molecular formula C29H29FN4O B612007 Derazantinib CAS No. 1234356-69-4

Derazantinib

Katalognummer B612007
CAS-Nummer: 1234356-69-4
Molekulargewicht: 468.5764
InChI-Schlüssel: KPJDVVCDVBFRMU-AREMUKBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Derazantinib, also known as ARQ-087, is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity . It binds to and potently inhibits the activity of FGFR subtypes 1, 2, and 3 . It is currently being evaluated for the treatment of intrahepatic cholangiocarcinoma (iCCA) harboring actionable oncogenic FGFR2 fusions/rearrangements, mutations, and amplifications .


Molecular Structure Analysis

The chemical formula of Derazantinib is C29H29FN4O . Its exact mass is 468.23 and its molecular weight is 468.576 .


Chemical Reactions Analysis

Derazantinib has shown clinically meaningful anti-tumor activity (21%), durable responses (median, 6.4 months), and progression-free survival (median, 8.0 months) in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA), and with a manageable toxicity profile .

Wissenschaftliche Forschungsanwendungen

Application in Keloid Treatment

  • Scientific Field : Dermatology
  • Summary of Application : Derazantinib has been studied for its effects on keloid fibroblasts (KFs), which are involved in the formation of keloids, a type of scar tissue .
  • Methods of Application : In vitro studies were conducted using cell viability assays, migration assays, invasion assays, immunofluorescence staining, quantitative polymerase chain reaction, Western blot analysis, HE staining, Masson staining, and immunohistochemical analysis .
  • Results : Derazantinib was found to inhibit the proliferation, migration, invasion, and collagen production of KFs. It also significantly inhibited the transcription and expression of plasminogen activator inhibitor-1 (PAI-1), which is closely related to collagen deposition and tissue fibrosis .

Application in Metastatic Urothelial Carcinoma Treatment

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied as a monotherapy or in combination with atezolizumab in patients with metastatic urothelial cancer (mUC) and FGFR1-3 genetic aberrations .
  • Methods of Application : This was a Phase 1b/2 study where patients with mUC received derazantinib monotherapy or in combination with atezolizumab .

Application in FGFR2 Gene Fusion-Positive Intrahepatic Cholangiocarcinoma

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied for its effects on FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma .
  • Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines .
  • Results : Derazantinib demonstrated potent inhibition of tumor growth in FGFR pathway-activated models .

Application in Keloid Treatment

  • Scientific Field : Dermatology
  • Summary of Application : Derazantinib has been studied for its effects on keloid fibroblasts (KFs), which are involved in the formation of keloids, a type of scar tissue .
  • Methods of Application : In vitro studies were conducted using cell viability assays, migration assays, invasion assays, immunofluorescence staining, quantitative polymerase chain reaction, Western blot analysis, HE staining, Masson staining, and immunohistochemical analysis .
  • Results : Derazantinib was found to inhibit the proliferation, migration, invasion, and collagen production of KFs. It also significantly inhibited the transcription and expression of plasminogen activator inhibitor-1 (PAI-1), which is closely related to collagen deposition and tissue fibrosis .

Application in Metastatic Urothelial Carcinoma Treatment

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied as a monotherapy or in combination with atezolizumab in patients with metastatic urothelial cancer (mUC) and FGFR1-3 genetic aberrations .
  • Methods of Application : This was a Phase 1b/2 study where patients with mUC received derazantinib monotherapy or in combination with atezolizumab .

Application in FGFR2 Gene Fusion-Positive Intrahepatic Cholangiocarcinoma

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied for its effects on FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma .
  • Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines .
  • Results : Derazantinib demonstrated potent inhibition of tumor growth in FGFR pathway-activated models .

Application in FGFR1-Enhanced Pathological Fibrous Proliferation Diseases

  • Scientific Field : Pathology
  • Summary of Application : Derazantinib has been studied for its effects on pathological fibrous proliferation diseases, such as cirrhosis and idiopathic pulmonary fibrosis (IPF), where fibroblast growth factor receptor-1 (FGFR1) is enhanced .
  • Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR1-driven models .
  • Results : Derazantinib demonstrated potent inhibition of fibroblast growth in FGFR1 pathway-activated models .

Safety And Hazards

The clinical safety profile of Derazantinib was well manageable and compared favorably to the FGFR inhibitor class, particularly with a low incidence of drug-related hand-foot syndrome, stomatitis, retinal, and nail toxicity .

Zukünftige Richtungen

Derazantinib has shown clinically meaningful efficacy with durable objective responses, supporting the therapeutic potential of Derazantinib in previously treated patients with iCCA harboring FGFR2 fusions/rearrangements, mutations, and amplifications . These findings support the need for increased molecular profiling of cholangiocarcinoma patients .

Eigenschaften

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Derazantinib

CAS RN

1234356-69-4
Record name Derazantinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Derazantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DERAZANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.